molecular formula C10H12N2OS B13101734 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol

2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol

Cat. No.: B13101734
M. Wt: 208.28 g/mol
InChI Key: JIBQGAQQFJRRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes both a thiophene and a pyrimidine ring. The presence of ethyl and methyl groups further modifies its chemical properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene derivatives with formamide under acidic conditions to form the thienopyrimidine core. Subsequent alkylation reactions introduce the ethyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of halogenated thienopyrimidines.

Scientific Research Applications

2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ol
  • 2,6-Dimethylthieno[2,3-d]pyrimidin-4-one
  • 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine

Uniqueness

2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol is unique due to the presence of the ethyl group at the 2-position, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This modification can enhance its binding affinity to certain targets or improve its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

2-ethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C10H12N2OS/c1-4-7-11-9(13)8-5(2)6(3)14-10(8)12-7/h4H2,1-3H3,(H,11,12,13)

InChI Key

JIBQGAQQFJRRKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C(S2)C)C)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.